7-amino-4,8-dimethylquinolin-2(1H)-one

Beschreibung

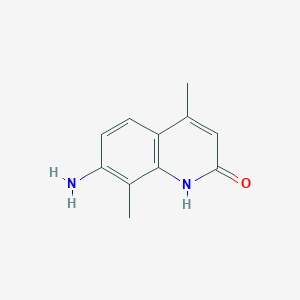

7-Amino-4,8-dimethylquinolin-2(1H)-one is a quinolinone derivative with the molecular formula C₁₁H₁₂N₂O, a melting point of 242°C, and the following structural features (Figure 1):

- A quinolinone core (a bicyclic system combining a benzene ring and a 2-pyridone moiety).

- Amino (-NH₂) and methyl (-CH₃) substituents at positions 7, 4, and 6. Its InChIKey (QHSOXQRIBGVCQE-UHFFFAOYSA-N) and SMILES (O=C1C=C(C=2C=CC(N)=C(C2N1)C)C) confirm the substitution pattern .

Eigenschaften

CAS-Nummer |

58336-27-9 |

|---|---|

Molekularformel |

C11H12N2O |

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

7-amino-4,8-dimethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,12H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

QHSOXQRIBGVCQE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4,8-dimethylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis may start with 4,8-dimethylquinoline.

Amination: Introduction of the amino group at the 7th position can be achieved through various amination reactions.

Cyclization: Formation of the quinolin-2(1H)-one ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

Antimicrobial Agents: Potential use as antibacterial or antifungal agents.

Anticancer Agents: Some quinoline derivatives have shown promise in cancer treatment.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals.

Industry

Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 7-amino-4,8-dimethylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Methyl/Amino Substituents

Key Observations :

- Dihydroquinolinones (e.g., 6-amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) exhibit reduced aromaticity, altering solubility and pharmacokinetics .

Halogen-Substituted Analogues

Key Observations :

Heterocyclic Analogues

Key Observations :

- Naphthyridinones (e.g., 7-amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one) offer additional nitrogen atoms, enhancing interactions with nucleic acids or metal ions .

Biologische Aktivität

7-Amino-4,8-dimethylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. Its unique chemical structure, featuring an amino group and two methyl groups, enhances its interaction with biological macromolecules, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of 7-amino-4,8-dimethylquinolin-2(1H)-one is with a molar mass of 188.23 g/mol. The presence of the amino group allows for hydrogen bonding, while the quinoline ring can intercalate with DNA or interact with various enzymes, leading to significant biological effects.

The biological activity of 7-amino-4,8-dimethylquinolin-2(1H)-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound shows potential in inhibiting various enzymes, which can disrupt cellular processes.

- DNA Intercalation : It may intercalate into DNA strands, affecting replication and transcription processes.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to targets.

Antimicrobial Properties

7-Amino-4,8-dimethylquinolin-2(1H)-one exhibits notable antimicrobial activity against a range of pathogens:

- Gram-positive and Gram-negative Bacteria : Studies indicate effective inhibition against both types of bacteria.

- Antifungal Activity : The compound has shown potential antifungal properties in preliminary studies.

| Pathogen Type | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Moderate |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF7 for breast cancer) have demonstrated cytotoxic effects.

- Mechanism Insights : The compound's ability to inhibit specific pathways involved in tumor growth is under investigation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (breast cancer) | 3.92 ± 0.67 |

| LNCaP (prostate cancer) | >85.81 |

Case Studies and Research Findings

-

Antimutagenic Activity :

A study highlighted the antimutagenic effects of related quinoline derivatives, suggesting that modifications in the structure can enhance biological activities. The findings support further exploration into the structure-activity relationship (SAR) of 7-amino-4,8-dimethylquinolin-2(1H)-one . -

Enzyme Inhibition Studies :

Research on similar compounds has shown inhibition of quinone reductase and aromatase activities. These studies provide a framework for understanding how structural variations influence enzyme interactions and biological efficacy . -

Antibacterial Efficacy :

A comparative analysis indicated that derivatives of quinolines exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics like ciprofloxacin. This highlights the potential of 7-amino-4,8-dimethylquinolin-2(1H)-one as a lead compound in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.